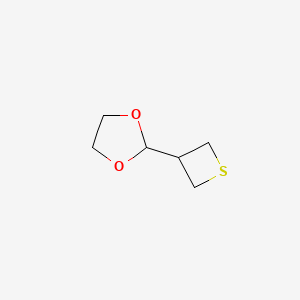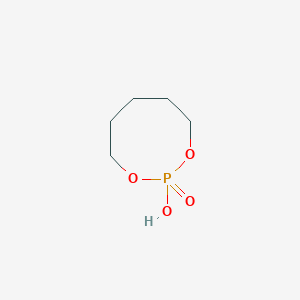
1,3,2-Dioxaphosphocane, 2-hydroxy-, 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaphosphocane, 2-hydroxy-, 2-oxide is a chemical compound with the molecular formula C2H5O4P It is a member of the dioxaphosphocane family, characterized by a phosphorus atom bonded to an oxygen atom within a cyclic structure
Preparation Methods
The synthesis of 1,3,2-Dioxaphosphocane, 2-hydroxy-, 2-oxide typically involves the reaction of phosphorus trichloride with ethylene glycol in the presence of a base. The reaction conditions often include a temperature range of 0-5°C to control the exothermic nature of the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1,3,2-Dioxaphosphocane, 2-hydroxy-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can yield phosphine oxides.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like alkyl halides. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Major products formed from these reactions include phosphoric acid derivatives and phosphine oxides.
Scientific Research Applications
1,3,2-Dioxaphosphocane, 2-hydroxy-, 2-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of flame retardants and as an additive in lubricants.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaphosphocane, 2-hydroxy-, 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
1,3,2-Dioxaphosphocane, 2-hydroxy-, 2-oxide can be compared with other similar compounds such as:
1,3,2-Dioxaphospholane, 2-hydroxy-, 2-oxide: Similar structure but with different reactivity and applications.
1,3,2-Dioxaphosphorinane, 2-hydroxy-, 2-oxide: Another related compound with distinct chemical properties.
2-Chloro-1,3,2-dioxaphospholane-2-oxide: Known for its use in flame retardants and different reactivity patterns
Properties
CAS No. |
85437-98-5 |
|---|---|
Molecular Formula |
C5H11O4P |
Molecular Weight |
166.11 g/mol |
IUPAC Name |
2-hydroxy-1,3,2λ5-dioxaphosphocane 2-oxide |
InChI |
InChI=1S/C5H11O4P/c6-10(7)8-4-2-1-3-5-9-10/h1-5H2,(H,6,7) |
InChI Key |
MNXQVJZMCSDDML-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOP(=O)(OCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


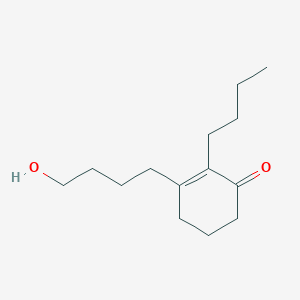
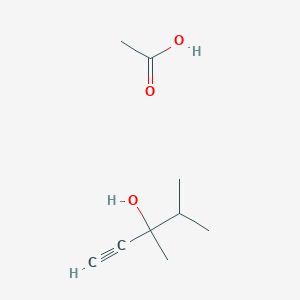
![[Ethoxy(phenoxy)methyl]benzene](/img/structure/B14417987.png)
![5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one](/img/structure/B14417988.png)

![5-([1,1'-Biphenyl]-4-yl)-2-(4-bromophenyl)-1,3-oxazole](/img/structure/B14418000.png)
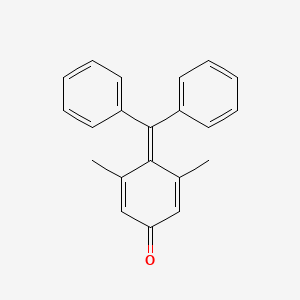
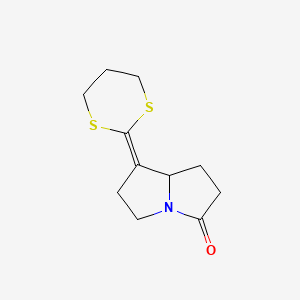
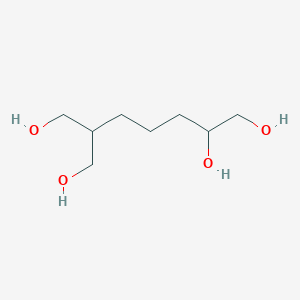
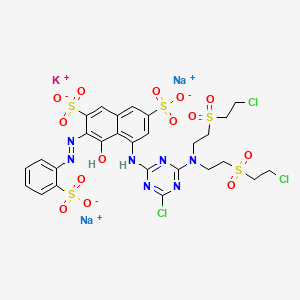
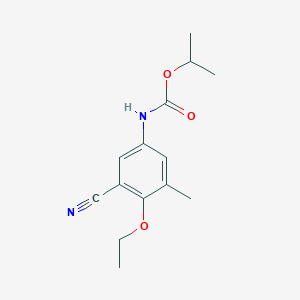

![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene](/img/structure/B14418038.png)
